molecular formula C10H12ClF2N3S B12218975 1-(2,2-difluoroethyl)-N-(2-thienylmethyl)-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-(2-thienylmethyl)-1H-pyrazol-4-amine

Cat. No.: B12218975
M. Wt: 279.74 g/mol
InChI Key: HMJOIUWWTPEDNN-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-(2-thienylmethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a difluoroethyl group and a thienylmethyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-(2-thienylmethyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-difluoroethylamine with 2-thienylmethyl chloride in the presence of a base, followed by cyclization with hydrazine to form the pyrazole ring. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-N-(2-thienylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the thienylmethyl group can be replaced with other groups using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-(2-thienylmethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and coordination complexes with unique electronic and optical properties.

    Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-(2-thienylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl and thienylmethyl groups may enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-N-(2-thienylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethyl)-N-(2-furylmethyl)-1H-pyrazol-4-amine: This compound has a furylmethyl group instead of a thienylmethyl group, which may result in different biological activities and properties.

    1-(2,2-Difluoroethyl)-N-(2-phenylmethyl)-1H-pyrazol-4-amine: The presence of a phenylmethyl group instead of a thienylmethyl group can influence the compound’s chemical reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C10H12ClF2N3S

Molecular Weight

279.74 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H11F2N3S.ClH/c11-10(12)7-15-6-8(4-14-15)13-5-9-2-1-3-16-9;/h1-4,6,10,13H,5,7H2;1H

InChI Key

HMJOIUWWTPEDNN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=CN(N=C2)CC(F)F.Cl

Origin of Product

United States

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